1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide
Description
1-(4-Aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a central methanesulfonamide group bridging two aromatic rings: a 4-aminophenyl moiety and a 4-methoxyphenyl substituent (Fig. 1). The compound’s structure combines electron-donating groups (4-amino and 4-methoxy) with the sulfonamide’s polar sulfonyl group, influencing its physicochemical and biological properties. Key features include:
- Molecular formula: $ \text{C}{14}\text{H}{16}\text{N}2\text{O}3\text{S} $.
- Functional groups: Sulfonamide (–SO$2$NH–), primary amine (–NH$2$), and methoxy (–OCH$_3$).
- Potential applications: Sulfonamides are widely studied for antimicrobial, anti-inflammatory, and enzyme inhibitory activities .
Properties
IUPAC Name |
1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-19-14-8-6-13(7-9-14)16-20(17,18)10-11-2-4-12(15)5-3-11/h2-9,16H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAADMXSZRMYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation: The amine group can be oxidized to form a nitro group, resulting in 1-(4-nitrophenyl)-N-(4-methoxyphenyl)methanesulfonamide.
Reduction: The nitro group can be reduced to an amine group, reverting it back to the original compound.
Substitution Reactions: The methoxy group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents: Reagents such as sodium nitrite (NaNO2) for oxidation and tin chloride (SnCl2) for reduction are commonly used.
Major Products: The major products include nitro derivatives and various substituted methanesulfonamides.
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe in biological studies to understand the interaction of sulfonamide groups with biological targets.
Industry: Use in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Properties
Key Observations :
- Electron-Donating Groups: The 4-amino and 4-methoxy groups enhance hydrogen bonding and π-π stacking, critical for enzyme inhibition (e.g., chalcone’s 50% PfFd-PfFNR inhibition ).
- Sulfonamide Core : Compared to benzenesulfonamides (e.g., ), the methanesulfonamide backbone may reduce steric hindrance, improving binding to compact active sites.
- N-Substituents : Hydrophobic groups (e.g., tert-butyl in ) increase lipophilicity, whereas polar substituents (e.g., hydroxyethyl) enhance solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- pKa Trends: The target compound’s sulfonamide group (pKa ~11.43) is less acidic than nitro-substituted analogs (pKa ~8.9) due to the electron-donating 4-amino group .
- Lipophilicity : Higher logP values in tert-butyl analogs () suggest that bulky N-substituents enhance membrane permeability but reduce solubility.
Biological Activity
1-(4-Aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide, also known as a derivative of methanesulfonamide, has garnered attention for its potential biological activities. This compound is structurally related to other biologically active molecules and has been investigated for various pharmacological effects, particularly in anti-inflammatory and antimicrobial contexts.
Anti-inflammatory Activity
Research indicates that derivatives of methanesulfonamide, including 1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide, exhibit significant anti-inflammatory properties. These compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory response. This selectivity is advantageous as it may reduce the side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 .
Table 1: Comparison of COX Inhibition by Related Compounds
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|---|
| 1-(4-Aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide | Low | High | High |
| N-(4-Aminophenyl)methanesulfonamide | Moderate | Moderate | Moderate |
| N-(3-Bromo-4-methoxyphenyl)methanesulfonamide | Low | High | High |
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. While specific data on 1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide is limited, related compounds have demonstrated effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of sulfonamide derivatives, compounds similar to 1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potential for further development as an antimicrobial agent .
The biological activity of 1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide can be attributed to its structural features that allow for interaction with biological targets such as enzymes involved in inflammation and microbial growth.
Molecular Docking Studies
Molecular docking studies have demonstrated that modifications to the methanesulfonamide moiety can enhance binding affinity to COX-2 over COX-1. Such studies provide insights into how structural variations influence biological activity and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
